molecular formula C18H26N2O B11042339 N-((1-(2,5-Dimethylbenzyl)piperidin-4-yl)methyl)acrylamide

N-((1-(2,5-Dimethylbenzyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B11042339
M. Wt: 286.4 g/mol
InChI Key: KWVUBJCUXIVSBC-UHFFFAOYSA-N
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Description

N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE is a synthetic organic compound that features a piperidine ring substituted with a 2,5-dimethylbenzyl group and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. For instance, the reaction of 2,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide can yield the desired intermediate.

    Acrylamide Coupling: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acrylamide moiety.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and benzyl groups.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Nitrated or halogenated benzyl derivatives.

Scientific Research Applications

N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}METHACRYLAMIDE: Similar structure but with a methacrylamide group.

    N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLATE: Similar structure but with an acrylate group.

Uniqueness

N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}ACRYLAMIDE is unique due to its specific combination of a piperidine ring, a 2,5-dimethylbenzyl group, and an acrylamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

N-[[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methyl]prop-2-enamide

InChI

InChI=1S/C18H26N2O/c1-4-18(21)19-12-16-7-9-20(10-8-16)13-17-11-14(2)5-6-15(17)3/h4-6,11,16H,1,7-10,12-13H2,2-3H3,(H,19,21)

InChI Key

KWVUBJCUXIVSBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCC(CC2)CNC(=O)C=C

Origin of Product

United States

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